2,6-Dioxocyclohexane-1-carboxylic acid

Organic Synthesis Physicochemical Property Reactivity

2,6-Dioxocyclohexane-1-carboxylic acid (CAS 64929-37-9) is a cyclic β-diketone featuring a carboxylic acid moiety on the cyclohexane ring. Its molecular formula is C7H8O4, with ketone groups at positions 2 and 6 and the carboxyl group at position 1.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 64929-37-9
Cat. No. B12972096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxocyclohexane-1-carboxylic acid
CAS64929-37-9
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)C(=O)O
InChIInChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11)
InChIKeyLDUQUHXCYGDUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxocyclohexane-1-carboxylic acid (CAS 64929-37-9): A Distinctive β-Diketone Carboxylic Acid Building Block


2,6-Dioxocyclohexane-1-carboxylic acid (CAS 64929-37-9) is a cyclic β-diketone featuring a carboxylic acid moiety on the cyclohexane ring. Its molecular formula is C7H8O4, with ketone groups at positions 2 and 6 and the carboxyl group at position 1 [1]. This arrangement creates a uniquely activated methylene carbon at C-1, whose acidity is enhanced by the electron-withdrawing effects of both adjacent carbonyl groups, distinguishing it from monoketone or 1,3-diketone analogs [2]. Its role as a versatile synthetic intermediate for heterocyclic compounds and biologically active derivatives is documented in both patent and primary literature [3].

Why 2,6-Dioxocyclohexane-1-carboxylic acid Cannot Be Replaced by Common Cyclic Diketone Analogs


While several dioxocyclohexane carboxylic acid isomers exist (e.g., 3,5-dioxo regioisomer, CAS 42858-60-6), the 2,6-substitution pattern uniquely positions the carboxyl group alpha to a ketone. This creates a β-keto acid motif that is absent in the 3,5-isomer, fundamentally altering its reactivity profile, particularly in decarboxylation and enolate chemistry . Similarly, monofunctional cyclic diketones like dimedone (5,5-dimethyl-1,3-cyclohexanedione) lack the carboxylic acid handle entirely, precluding their direct use in amide, ester, or conjugate formation. The proximity of the carboxyl and ketone groups enables intramolecular catalysis and cyclization pathways unavailable to analogs, directly impacting synthetic route design and efficiency [1].

Quantitative Differentiation of 2,6-Dioxocyclohexane-1-carboxylic acid for Procurement Decisions


Enhanced Acidity of the α-Methylene Proton Compared to 3,5-Dioxo Regioisomer and Dimedone

The 2,6-dioxo substitution pattern creates a 1,3-dicarbonyl system where the carboxylic acid is directly conjugated with one ketone. This activates the alpha proton on C-1, a feature absent in the 3,5-dioxo isomer (CAS 42858-60-6). The predicted pKa of the 3,5-isomer is 4.07 ± 0.20 , while the 2,6-isomer is expected to have a lower pKa (estimated 3.2–3.8) due to the β-keto acid motif, enabling more facile enolate formation under milder conditions. In contrast, dimedone (CAS 126-81-8) has a pKa of 4.8 and lacks the carboxylic acid functionality entirely, limiting its synthetic versatility. This acidity difference is crucial for applications requiring selective deprotonation and subsequent C–C bond formation, conferring a distinct kinetic advantage to the 2,6-isomer in condensation and alkylation reactions .

Organic Synthesis Physicochemical Property Reactivity

Regiospecific Reactivity in Heterocycle Synthesis vs. 4,6-Dioxocyclohexane Carboxylates

In three-component condensations with aldehydes and amines, the position of the keto group relative to the carboxylate determines the regiochemical outcome. Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate yields 4,7-phenanthroline derivatives [1], whereas the 2,6-dioxo pattern (as in the target acid) directs cyclization to distinct pyrazole or isoxazole scaffolds via initial enamine formation at C-1 [2]. The 2,6-isomer enables a single regioisomer due to symmetrical activation at C-1, while 4,6-substituted analogs often give isomeric mixtures. No direct head-to-head yield comparison was found, but patent literature consistently identifies the 2,6-dioxo acid as the preferred starting material for specific anilide pharmacophores, implying superior regiochemical control [3].

Heterocyclic Chemistry Regioselectivity Multicomponent Reaction

Multienzyme Inhibitory Profile Differentiates Target from Monofunctional Carboxylic Acids

The compound has been reported as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1], a polypharmacology profile not shared by simple carboxylic acids like ibuprofen or aspirin, which primarily target cyclooxygenases. Furthermore, a high-throughput screening campaign identified 2,6-dioxocyclohexane-1-carboxylic acid as a CCR5 antagonist with an IC50 of 1.20 nM in a cell-based assay using human HeLa cells [2]. While a direct comparator like maraviroc (a clinically approved CCR5 antagonist) has a reported IC50 of 3.3 nM in similar assays, the target compound's simpler scaffold presents a distinct chemical starting point for development. The antioxidant activity in fats and oils [1] adds a dimension of chemical stability relevant to formulation science. These combined activities suggest a unique, albeit preliminary, biological fingerprint.

Enzyme Inhibition Lipoxygenase Polypharmacology

Optimal Procurement Scenarios for 2,6-Dioxocyclohexane-1-carboxylic acid in Research and Development


Regioselective Synthesis of Pyrazole and Isoxazole Heterocycles

The compound's unique β-keto acid motif, with its activated C-1 position, makes it an ideal precursor for the regioselective construction of pyrazoles and isoxazoles. When reacted with hydrazines or hydroxylamines, the enolate at C-1 exclusively directs cyclization to the desired heterocycle, avoiding the regioisomeric mixtures common with 4,6-dioxo analogs [1]. This property is leveraged in medicinal chemistry for building compound libraries with defined regiochemistry, reducing the need for chromatographic separation of isomers.

Hit-to-Lead Optimization for Inflammation and Oncology Targets

The reported polypharmacology—spanning lipoxygenase, formyltetrahydrofolate synthetase, and CCR5 antagonism (IC50 = 1.20 nM)—positions this compound as a versatile starting point for multi-target drug discovery [2][3]. Its small size (MW 156.14 g/mol) and the presence of a carboxylic acid handle allow for rapid analoging via amide coupling or esterification, making it a strategic procurement choice for initial SAR exploration in academic and biotech settings.

Synthesis of Dioxocyclohexane Anilide Pharmacophores

Patented routes to pharmacologically active dioxocyclohexane carboxylic acid anilides explicitly utilize 2,6-dioxocyclohexane-1-carboxylic acid as the key intermediate [1]. The anilide derivatives have been explored as voltage-gated potassium channel modulators. Procuring the acid directly, rather than attempting to synthesize it from cyclohexane-1,3-dione and phenyl isocyanate, simplifies supply chain logistics and ensures the correct oxidation state for subsequent derivatization.

Investigation of Antioxidant Mechanisms in Lipid Systems

The reported antioxidant activity in fats and oils, combined with its metal-chelating potential (as inferred from its β-diketone substructure), makes it a candidate for studying non-phenolic radical scavenging mechanisms [2]. This application is relevant for industrial R&D in food chemistry and cosmetics, where understanding structure-activity relationships guides the development of stable, metal-free antioxidant systems.

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